methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate
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Description
Methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an indole moiety, an oxadiazole ring, and a methoxyphenyl group, which contribute to its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name is N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The oxadiazole and indole moieties are known to participate in non-covalent interactions such as hydrogen bonding and π-stacking, which facilitate binding to specific proteins involved in disease processes.
Potential Targets:
- Cancer Cell Lines : The compound has shown promise in inhibiting growth in various cancer cell lines.
- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes relevant in cancer metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |
U937 (Leukemia) | 0.75 | Cell cycle arrest and apoptosis induction |
Studies indicate that the compound exhibits a dose-dependent response in inducing apoptosis in MCF-7 and other breast cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA). Notably:
Enzyme | Ki (nM) | Selectivity |
---|---|---|
hCA IX | 89 | High selectivity for cancer-related enzymes |
hCA II | 750 | Moderate selectivity |
These findings suggest that this compound could serve as a lead compound for developing selective anticancer therapies targeting hCA .
Case Studies
In a recent case study involving the treatment of leukemia cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study utilized flow cytometry to analyze cell viability and apoptosis rates, confirming that the compound induced cell death through both intrinsic and extrinsic apoptotic pathways .
Properties
IUPAC Name |
methyl 4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14(2)21-25-26-22(31-21)19-12-16-6-4-5-7-18(16)27(19)13-20(28)24-17-10-8-15(9-11-17)23(29)30-3/h4-12,14H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPAVHUSNCVQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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